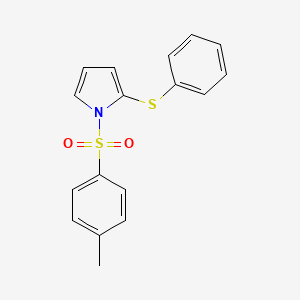
1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)-1-tosyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylthio group and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-1-tosyl-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrrole derivative with a phenylthiol in the presence of a base.
Tosylation: The final step involves the tosylation of the pyrrole derivative. This can be achieved by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-(Phenylthio)-1-tosyl-1H-pyrrole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylthio)-1-tosyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the tosyl group can yield various functionalized pyrrole derivatives.
Applications De Recherche Scientifique
2-(Phenylthio)-1-tosyl-1H-pyrrole has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Phenylthio)-1-tosyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The phenylthio and tosyl groups can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylthio)pyrrole: Lacks the tosyl group, which can affect its reactivity and applications.
1-Tosyl-1H-pyrrole:
Propriétés
Numéro CAS |
89597-68-2 |
|---|---|
Formule moléculaire |
C17H15NO2S2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-phenylsulfanylpyrrole |
InChI |
InChI=1S/C17H15NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-13-5-8-17(18)21-15-6-3-2-4-7-15/h2-13H,1H3 |
Clé InChI |
JBFUBLZXCJHOQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


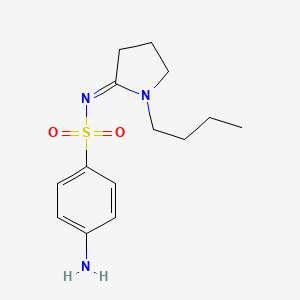
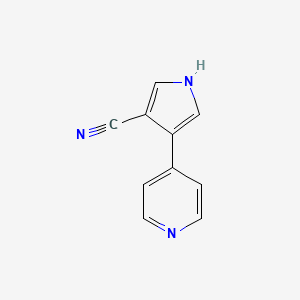
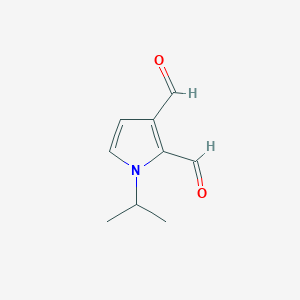
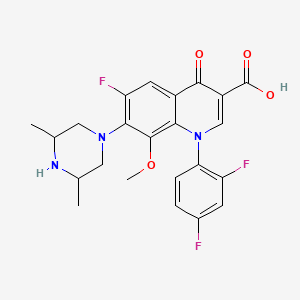

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
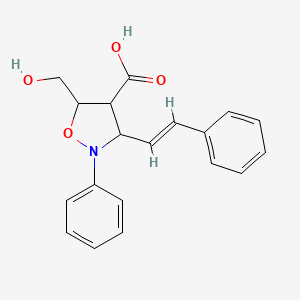
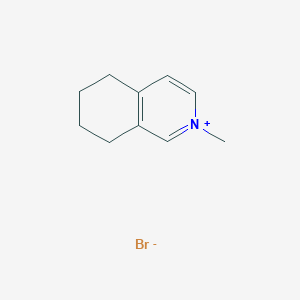
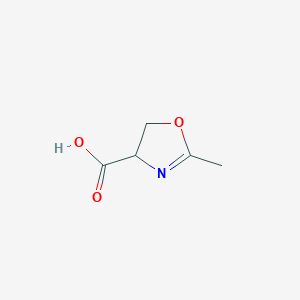

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
